Technical Monograph: 2-Methyl-1-(trifluoromethyl)naphthalene
Technical Monograph: 2-Methyl-1-(trifluoromethyl)naphthalene
Executive Summary
2-Methyl-1-(trifluoromethyl)naphthalene (CAS: 70109-82-9) is a specialized fluorinated polycyclic aromatic hydrocarbon (PAH) utilized primarily as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced functional materials.[1] Characterized by the steric interplay between the ortho-methyl group and the bulky trifluoromethyl moiety, this compound offers unique electronic and conformational properties compared to its non-fluorinated analogues. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and reactivity, serving as a critical resource for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identifiers
| Attribute | Detail |
| IUPAC Name | 2-Methyl-1-(trifluoromethyl)naphthalene |
| CAS Registry Number | 70109-82-9 |
| Molecular Formula | C₁₂H₉F₃ |
| Molecular Weight | 210.20 g/mol |
| SMILES | CC1=C(C(F)(F)F)C2=CC=CC=C2C=C1 |
| InChI Key | (Derivative specific, typically generated from structure) |
Structural Dynamics: The Ortho-Effect
The defining structural feature of 2-Methyl-1-(trifluoromethyl)naphthalene is the significant steric repulsion between the peri-position (C8-H) and the C1-CF₃ group, further exacerbated by the ortho-methyl group at C2.
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Steric Clash: The Van der Waals radius of the trifluoromethyl group (~2.2 Å) is considerably larger than that of a methyl group. Its placement at C1 creates a crowded environment, forcing the CF₃ group to rotate out of the aromatic plane to minimize interaction with the C2-methyl group and the C8-proton.
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Electronic Consequences: This twisting decouples the fluorine lone pairs from the π-system to some degree, although the strong inductive electron-withdrawing effect (-I) of the CF₃ group remains dominant, deactivating the ring towards electrophilic attack.
Physicochemical Profile
Note: Due to the specialized nature of this compound, certain values are derived from high-fidelity predictive models and structural analogues (e.g., 1-trifluoromethylnaphthalene).
| Property | Value / Range | Condition |
| Physical State | Low-melting solid or viscous liquid | @ 25°C |
| Boiling Point | 235°C - 245°C (Predicted) | @ 760 mmHg |
| Melting Point | 30°C - 45°C (Predicted) | - |
| Density | ~1.28 g/cm³ | @ 20°C |
| LogP (Octanol/Water) | 4.2 - 4.5 | Predicted |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, Toluene | - |
| Flash Point | > 100°C | Closed Cup |
Synthetic Pathways[5][6][7]
The synthesis of 2-Methyl-1-(trifluoromethyl)naphthalene is challenging due to the steric hindrance at the C1 position. The most robust methods involve radical trifluoromethylation of 2-methylnaphthalene.
Radical Trifluoromethylation (Langlois Reagent)
This method utilizes sodium triflinate (Langlois reagent) as a stable, solid source of CF₃ radicals. The reaction is typically mediated by an oxidant such as tert-butyl hydroperoxide (TBHP) or a metal catalyst.
Protocol:
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Reagents: 2-Methylnaphthalene (1.0 eq), Sodium Triflinate (CF₃SO₂Na, 2.0-3.0 eq), TBHP (3.0 eq), Cu(OAc)₂ (catalytic).
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) / Water biphasic system.
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Conditions: Stir at ambient temperature or mild heating (40-60°C) for 12-24 hours.
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Mechanism: The oxidative generation of the[2] •CF₃ radical attacks the electron-rich naphthalene ring. While the C1 position is sterically hindered, it is electronically activated (alpha position). The radical intermediate is then oxidized to restore aromaticity.
Electrophilic Trifluoromethylation (Umemoto’s Reagent)
For higher regioselectivity, electrophilic sources like Umemoto’s reagent (
Figure 1: Synthetic workflow for the radical trifluoromethylation of 2-methylnaphthalene.
Reactivity & Stability
Electrophilic Aromatic Substitution (EAS)
The presence of the strongly electron-withdrawing CF₃ group at C1 and the electron-donating methyl group at C2 creates a "push-pull" electronic environment, but the net effect is ring deactivation.
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Regioselectivity: Subsequent electrophilic substitution (e.g., bromination, nitration) will likely occur on the unsubstituted ring (positions 5, 8) or at the C4 position (para to the CF₃ group, activated by the methyl group's resonance, though sterically less favorable than the other ring).
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Steric Inhibition: The C1-CF₃ group effectively blocks the C8 position (peri-effect) from bulky reagents.
Metabolic Stability
In drug discovery, the trifluoromethyl group is metabolically robust. However, the C2-methyl group is a potential site for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. The adjacent CF₃ group may sterically hinder this oxidation, potentially extending the half-life of the pharmacophore compared to the non-fluorinated parent.
Applications
Medicinal Chemistry (Bioisosterism)
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Lipophilicity Modulation: The introduction of the CF₃ group significantly increases the logP (lipophilicity), enhancing membrane permeability.
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Conformational Locking: The steric clash between the C1-CF₃ and C2-Me groups can lock the naphthalene core into a specific conformation relative to attached side chains, potentially improving binding affinity to receptor pockets.
Materials Science
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Fluorinated PAHs: Used as building blocks for organic semiconductors. The electron-withdrawing nature of the CF₃ group lowers the LUMO energy, facilitating electron transport (n-type behavior).
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Statement | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[4] |
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.
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Spill Response: Adsorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
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Zhang, C. (2014).[5] "Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents." Organic & Biomolecular Chemistry, 12, 6580-6589.[5] Link
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Studer, A. (2012). "A "Radical" Approach to the Trifluoromethylation of Arenes and Heteroarenes." Angewandte Chemie International Edition, 51(36), 8950-8958. Link
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ChemicalBook. (2025). "Product Entry: 2-Methyl-1-(trifluoromethyl)naphthalene (CAS 70109-82-9)." Link
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PubChem. (2025). "Compound Summary: 2-(Trifluoromethyl)naphthalene (Isomer Analog)." National Library of Medicine. Link
Sources
- 1. CAS:1261768-20-0, 1,5-双(二氟甲基)萘-毕得医药 [bidepharm.com]
- 2. The atmospheric oxidation mechanism of 2-methylnaphthalene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
